Regioisomeric Identity Defines Analytical and Synthetic Utility Relative to 7-Substituted Analog
CAS 63309-35-3 is the 5-substituted regioisomer of 4-bromobutoxy-dihydroquinolinone, structurally and functionally distinct from the 7-substituted analog (CAS 129722-34-5). The 5-substituted compound serves as a known aripiprazole metabolite and designated impurity standard, while the 7-substituted analog is an intermediate in alternative aripiprazole synthetic routes [1]. The substitution position (C5 vs. C7 on the quinolinone ring) determines chromatographic retention behavior and mass spectrometric properties, making them non-interchangeable in validated analytical methods.
| Evidence Dimension | Substitution position on dihydroquinolinone core |
|---|---|
| Target Compound Data | 5-position (C5) bromobutoxy substitution |
| Comparator Or Baseline | 7-position (C7) bromobutoxy substitution (CAS 129722-34-5) |
| Quantified Difference | Regioisomeric structural difference; distinct CAS registry numbers; different retention times (quantitative data not publicly available for direct comparison) |
| Conditions | Structural identity; pharmaceutical impurity designation context |
Why This Matters
Procurement of the correct regioisomer is essential for regulatory compliance in aripiprazole ANDA submissions and analytical method validation, as substitution with the 7-isomer would fail USP/EP traceability requirements.
- [1] US Patent US20100130744A1. Process for the preparation of aripiprazole. Identifies 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one as a synthetic intermediate. View Source
